

Improving the stability of MM 419447 in solution

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Compound of Interest

Compound Name: MM 419447

Cat. No.: B13924654

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Technical Support Center: MM-419447

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of MM-419447, with a focus on improving its stability in solution for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is MM-419447 and what is its mechanism of action?

A1: MM-419447 is the active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist.
[1][2] It is a 13-amino acid peptide formed by the removal of the C-terminal tyrosine from Linaclotide.[3] MM-419447 binds to and activates the GC-C receptor on the luminal surface of the intestinal epithelium.[3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[4][5]

Q2: What are the main stability concerns for MM-419447 in solution?

A2: As a peptide with multiple disulfide bonds, the primary stability concerns for MM-419447 in solution are proteolytic degradation and reduction of its disulfide bonds.[4][6][7] In vitro studies have shown that both Linaclotide and MM-419447 can be degraded within an hour in simulated intestinal fluid, starting with the reduction of their disulfide bonds.[6]

Q3: What are the recommended storage conditions for MM-419447?

A3: For long-term storage, MM-419447 solid should be stored at -20°C in a dry and dark environment.^[1] Stock solutions, typically prepared in DMSO, can also be stored at -20°C for several months.^[2] It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.^[8]

Q4: In which solvents is MM-419447 soluble?

A4: MM-419447 is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL (73.34 mM), though this may require ultrasonication to fully dissolve.^[2] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.^[9]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of MM-419447 in experimental settings.

Problem	Potential Cause	Recommended Solution
Precipitation of MM-419447 upon addition to aqueous buffer.	Poor aqueous solubility. The final concentration of DMSO may be too low to maintain solubility.	Increase the final percentage of DMSO in your working solution, if compatible with your assay. A final DMSO concentration of 0.5-1% is generally well-tolerated by many cell lines. Always include a vehicle control with the same DMSO concentration in your experiments. Consider preparing a more dilute stock solution in DMSO before further dilution in aqueous buffer.
Loss of biological activity over time in prepared solutions.	Degradation of the peptide due to proteases in the experimental system or reduction of disulfide bonds. Repeated freeze-thaw cycles of stock solutions.	Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. Minimize the time the working solution is kept at room temperature. If using cell culture media or other biological fluids, consider adding protease inhibitors if they do not interfere with the assay. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Inconsistent experimental results between batches.	Inaccurate initial concentration of the stock solution due to incomplete dissolution. Degradation of the stock solution over time.	Ensure complete dissolution of the solid MM-419447 in DMSO before making aliquots. Using an ultrasonic bath can aid in dissolution. ^[2] Periodically check the purity and concentration of your stock

solution using methods like HPLC, especially for long-term studies.

Unexpected peaks in HPLC/LC-MS analysis of the solution.

Formation of degradation products or isomers.

This indicates instability of the compound in the solution under the current storage or experimental conditions. It is advisable to prepare a fresh solution. If the issue persists, consider adjusting the solvent, pH, or storage temperature.

Quantitative Data Summary

Parameter	Value	Reference
Molecular Formula	C50H70N14O19S6	[2]
Molecular Weight	1363.56 g/mol	[2]
Solubility in DMSO	100 mg/mL (73.34 mM)	[2]
Recommended Solid Storage	-20°C, dry and dark	[1]
Stock Solution Storage	-20°C for several months	[2]

Experimental Protocols

Protocol 1: Preparation of MM-419447 Stock Solution

- Materials:
 - MM-419447 solid
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile, low-adhesion microcentrifuge tubes
 - Ultrasonic bath

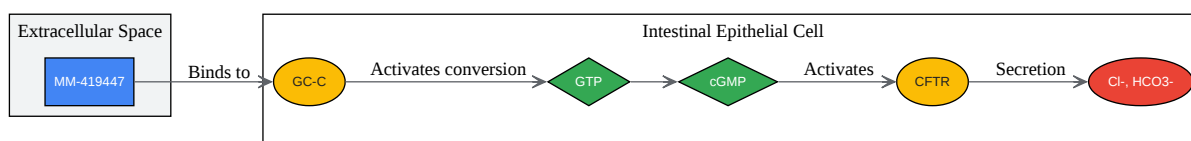
- Procedure:
 1. Allow the vial of solid MM-419447 to equilibrate to room temperature before opening to prevent condensation.
 2. Weigh the desired amount of MM-419447 in a sterile microcentrifuge tube.
 3. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
 4. Vortex the tube briefly to mix.
 5. If the solid does not fully dissolve, place the tube in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear.^[2] Gentle warming to 37°C can also be applied.^[2]
 6. Once fully dissolved, create single-use aliquots in sterile, low-adhesion microcentrifuge tubes.
 7. Store the aliquots at -20°C.

Protocol 2: Assessment of MM-419447 Stability in Experimental Buffer

- Materials:
 - MM-419447 stock solution (prepared as in Protocol 1)
 - Experimental buffer (e.g., PBS, cell culture medium)
 - High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
 - Temperature-controlled incubator
- Procedure:
 1. Prepare a working solution of MM-419447 in the experimental buffer at the desired final concentration.

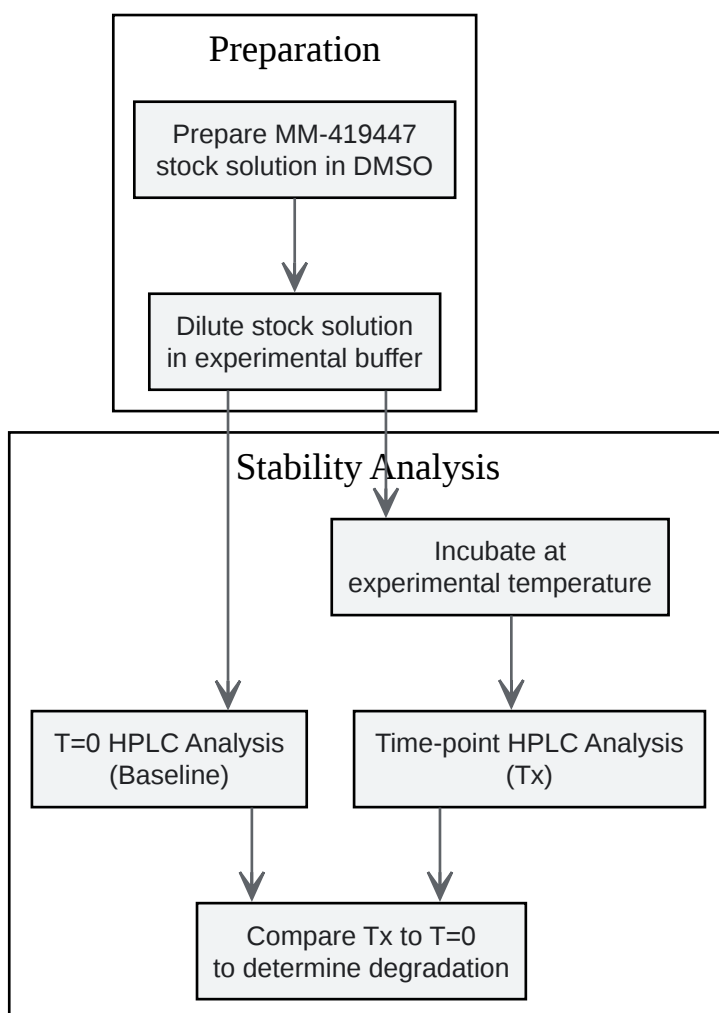
2. Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area corresponding to MM-419447.
3. Incubate the remaining working solution under the experimental conditions (e.g., 37°C).
4. At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution.
5. Analyze each aliquot by HPLC using the same method as for the T=0 sample.
6. Compare the peak area of MM-419447 at each time point to the T=0 peak area to determine the percentage of degradation over time. The appearance of new peaks can indicate the formation of degradation products.

Visualizations



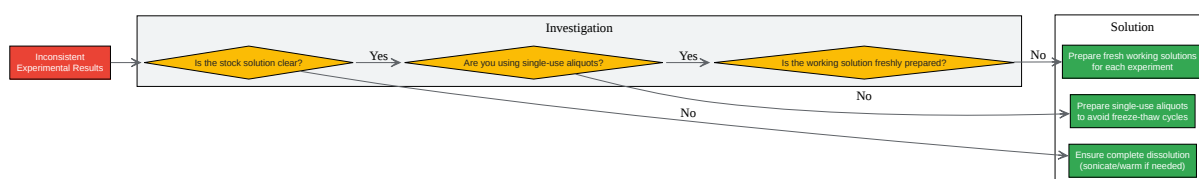
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Caption: Signaling pathway of MM-419447 in intestinal epithelial cells.



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Caption: Workflow for assessing the stability of MM-419447 in solution.



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Caption: A logical troubleshooting guide for inconsistent experimental results.

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